

CalFluor 647 Azide excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CalFluor 647 Azide*

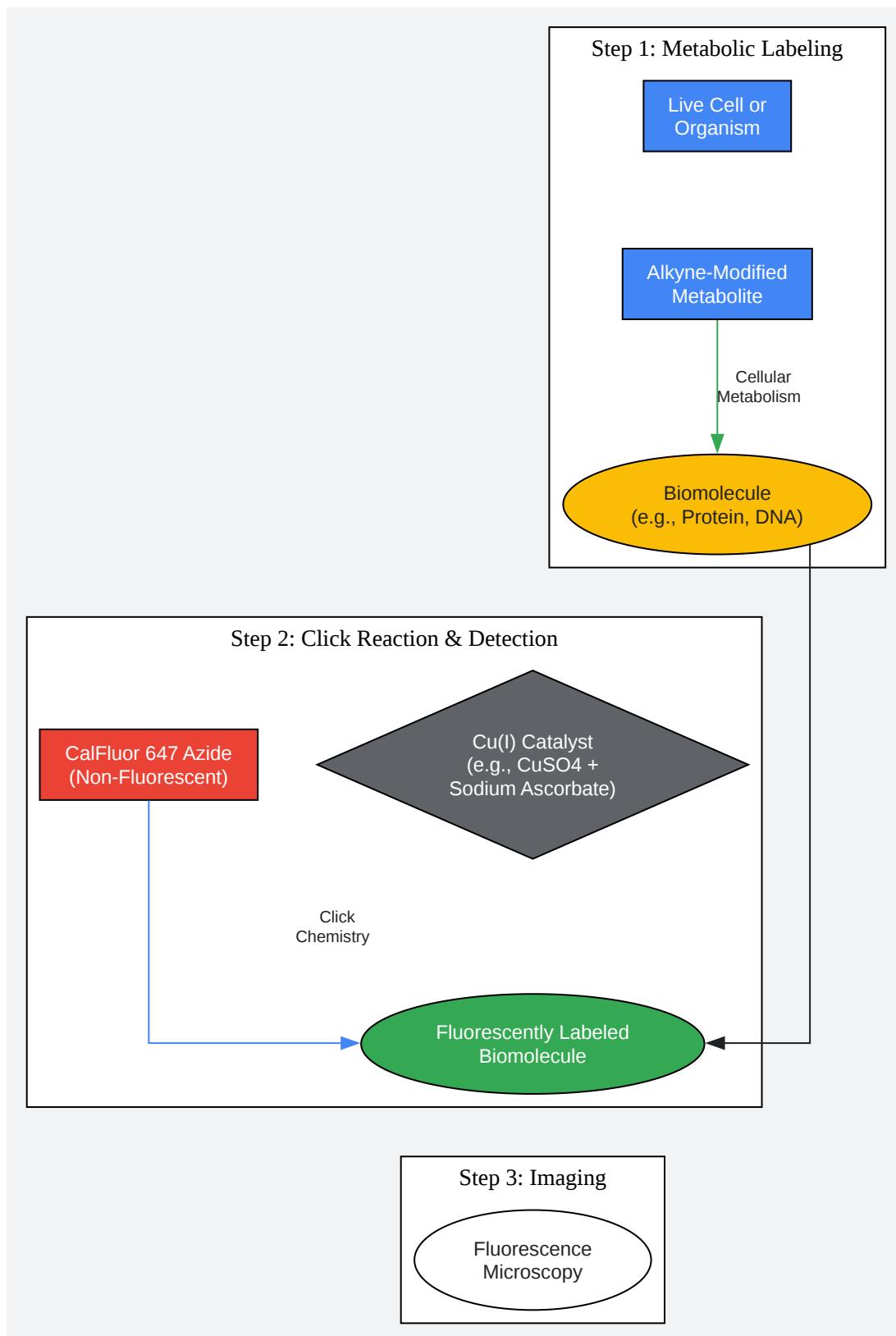
Cat. No.: *B12374256*

[Get Quote](#)

An In-depth Technical Guide to CalFluor 647 Azide

CalFluor 647 Azide is a far-red fluorescent probe that plays a pivotal role in bioorthogonal chemistry for the labeling and detection of biomolecules. A key feature of this probe is its fluorogenic nature; it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne-modified molecule.[1][2][3] This property is highly advantageous for researchers as it minimizes background fluorescence from unreacted probes, enabling sensitive detection in complex biological environments, often without the need for wash steps.[4][5]

Developed by the Carolyn Bertozzi group, the CalFluor series of dyes, including CalFluor 647, are designed for high-sensitivity applications in cellular and tissue imaging. The probe is particularly useful for visualizing metabolically labeled molecules such as glycans, proteins, DNA, and RNA within cells, developing organisms like zebrafish, and even in tissue slices.


Core Properties and Spectral Data

The essential physicochemical and spectral properties of **CalFluor 647 Azide** are summarized below. These characteristics make it spectrally similar to other widely used dyes like Alexa Fluor® 647 and Cy5.

Property	Value	Reference
Excitation Maximum (post-click)	657 nm	
Emission Maximum (post-click)	674 nm	
Molecular Weight	933.24 g/mol	
Purity	>95% (HPLC)	
Appearance	Dark red amorphous solid	
Solubility	Water, DMSO	
Storage Conditions	-20°C, Desiccate	

Mechanism of Fluorogenic Activation

CalFluor 647 Azide's utility stems from its activation via a click reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In its initial azide form, the dye's fluorescence is quenched. Upon reaction with a terminal alkyne on a target biomolecule, a stable triazole ring is formed. This chemical transformation rigidifies the dye's structure and disrupts the quenching mechanism, leading to a significant increase in fluorescence quantum yield. This "turn-on" mechanism is the basis for its high signal-to-noise ratio in imaging experiments.

[Click to download full resolution via product page](#)

Workflow for labeling biomolecules with **CalFluor 647 Azide**.

Experimental Protocol: Copper-Catalyzed Click Reaction (CuAAC) in Fixed Cells

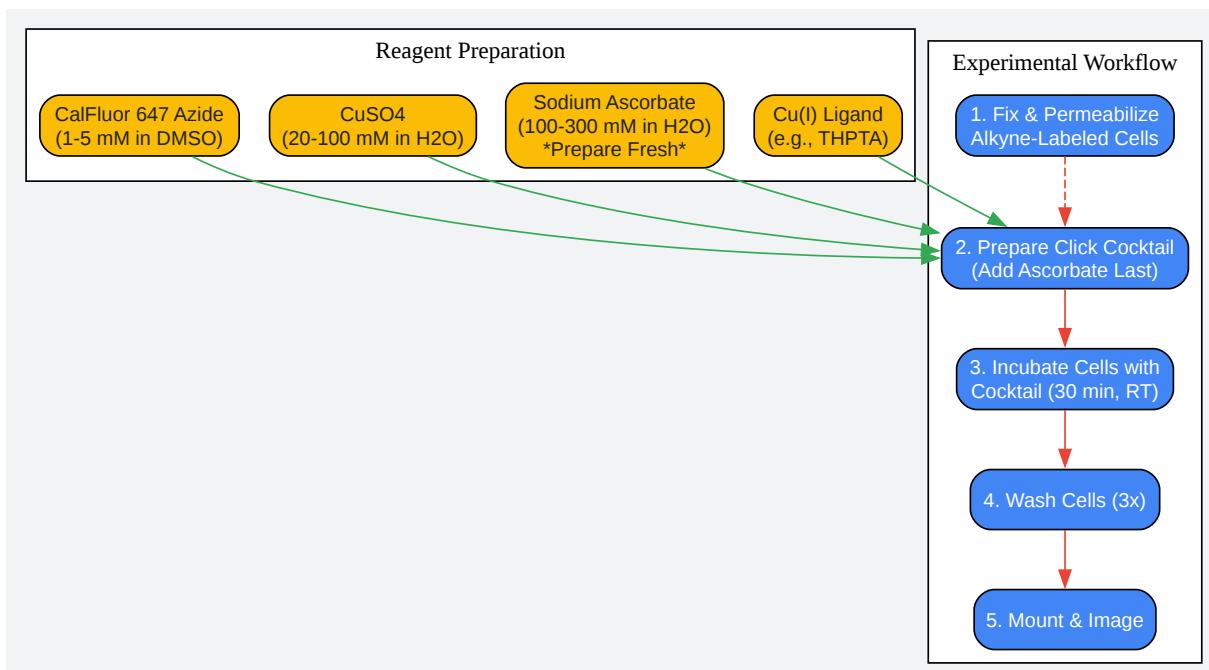
This protocol provides a general framework for labeling alkyne-modified biomolecules in fixed cells using **CalFluor 647 Azide**. Optimization may be required depending on the cell type and experimental setup.

1. Reagent Preparation:

- Fixative: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.
- Wash Buffer: 3% BSA in PBS.
- **CalFluor 647 Azide** Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
- Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 20-100 mM stock solution in deionized water.
- Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100-300 mM stock solution in deionized water. This solution must be made fresh immediately before use.
- Copper Ligand (e.g., THPTA or TBTA) Stock Solution: Prepare a 10-100 mM stock solution in water or DMSO, respectively. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.

2. Cell Preparation and Fixation:

- Plate cells on coverslips and treat with an alkyne-modified metabolic precursor (e.g., EdU for DNA, an alkyne-amino acid for protein) for the desired duration.
- Wash cells twice with PBS.
- Fix cells with 4% PFA for 15 minutes at room temperature.


- Wash cells three times with PBS.
- Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10-20 minutes.
- Wash cells twice with 3% BSA in PBS.

3. Click Reaction Cocktail Assembly:

- Prepare the click reaction cocktail immediately before use. The following is for a 500 μ L final volume, which is sufficient for one coverslip. Volumes should be scaled as needed.
- To 430 μ L of PBS, add the following in order, vortexing gently after each addition:
 - 10 μ L of Copper (II) Sulfate solution (Final concentration: ~0.4-2 mM).
 - 10 μ L of Copper Ligand solution (to chelate and stabilize the copper).
 - 1-5 μ L of **CalFluor 647 Azide** stock solution (Final concentration: 2-25 μ M).
 - 40 μ L of fresh Sodium Ascorbate solution (to reduce Cu(II) to the catalytic Cu(I) state).

4. Labeling and Imaging:

- Remove the wash buffer from the cells and add the 500 μ L click reaction cocktail.
- Incubate for 30 minutes at room temperature, protected from light.
- Wash the cells three times with 3% BSA in PBS.
- (Optional) Stain nuclei with a suitable dye like DAPI or Hoechst 33342.
- Wash twice more with PBS.
- Mount the coverslip onto a microscope slide using an appropriate mounting medium.
- Image the sample using a fluorescence microscope with filter sets appropriate for far-red dyes (e.g., Cy5 filter set).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CalFluor 647 Azide, 1798306-01-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]

- 4. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- To cite this document: BenchChem. [CalFluor 647 Azide excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374256#calfluor-647-azide-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com